

Technical Guide: Stability and Storage of Sodium Methanesulfinate-d3

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Compound of Interest

Compound Name: Sodium methanesulfinate-d3

Cat. No.: B15553444

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **sodium methanesulfinate-d3**. Due to the limited availability of specific stability data for the deuterated form, this guide also incorporates analogous data from its non-deuterated counterpart, sodium methanesulfinate, to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of sodium methanesulfinate and its deuterated analog is presented below.

Property	Sodium Methanesulfinate	Sodium Methanesulfinate-d3	Data Source(s)
Molecular Formula	CH ₃ SO ₂ Na	CD ₃ SO ₂ Na	[1]
Molecular Weight	~102.09 g/mol	~105.11 g/mol (calculated)	
Appearance	White to light beige powder/crystal	Solid	[1][2][3]
Melting Point	222-226 °C (decomposes)	Not available	[2]
Solubility	Soluble in water; slightly soluble in methanol	Not available	[2]
CAS Number	20277-69-4	2129597-38-0	[1]

Stability Profile

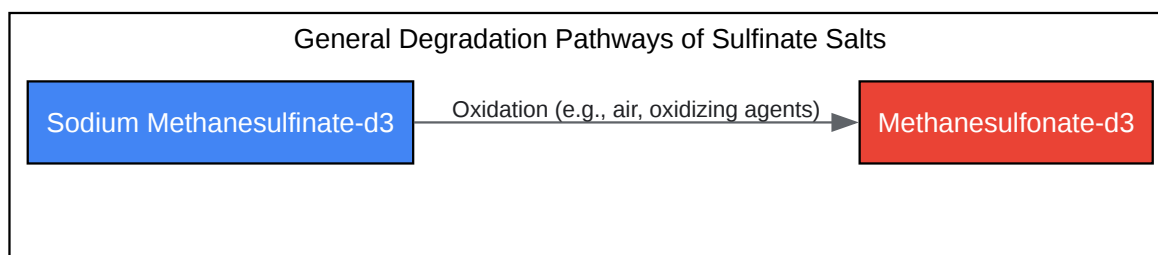
Sodium methanesulfinate-d3 is generally stable under recommended storage conditions.[1] However, its non-deuterated form is known to be sensitive to certain environmental factors, and it is prudent to assume similar sensitivities for the deuterated compound.

Key Stability Considerations:

- **Hygroscopicity:** Sodium methanesulfinate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Exposure to moist air or water should be avoided.
- **Air Sensitivity:** The compound is sensitive to air.[2]
- **Incompatibilities:** It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and sulfur oxides.

- Long-Term Stability: One supplier suggests that after three years of storage under recommended conditions, the compound should be re-analyzed for chemical purity before use.[4]

The general degradation pathways for sulfinic acid salts, which can be inferred for **sodium methanesulfinic acid-d₃**, primarily involve oxidation.



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Caption: General oxidation pathway of **sodium methanesulfinic acid-d₃**.

Recommended Storage Conditions

To ensure the long-term stability and integrity of **sodium methanesulfinic acid-d₃**, the following storage conditions are recommended based on available safety data sheets and information for the non-deuterated analog.

Parameter	Recommendation	Rationale	Data Source(s)
Temperature	Room temperature	To prevent thermal degradation.	[1]
Atmosphere	Store under an inert gas (e.g., nitrogen)	To prevent degradation due to air sensitivity.	
Moisture	Keep in a dry place and protect from moisture	Due to its hygroscopic nature.	[1]
Container	Keep container tightly closed	To prevent exposure to air and moisture.	
Ventilation	Store in a well-ventilated place	General laboratory safety practice.	

Proposed Experimental Protocol for Stability Testing

While a specific, validated stability testing protocol for **sodium methanesulfinate-d3** is not publicly available, a general protocol can be designed based on standard pharmaceutical industry practices.

Objective: To evaluate the stability of **sodium methanesulfinate-d3** under various environmental conditions over time.

Materials:

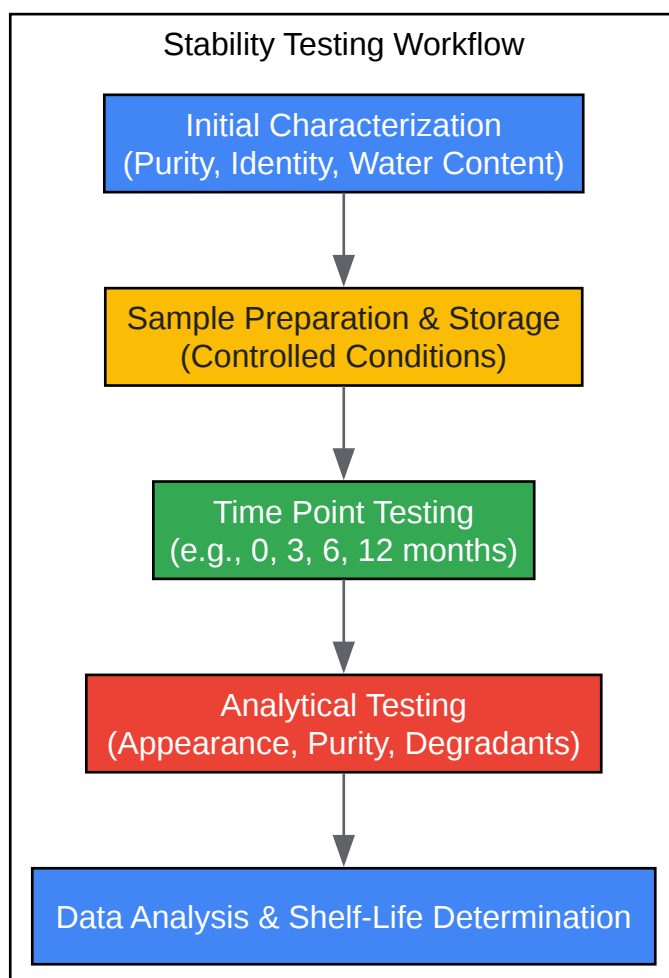
- **Sodium methanesulfinate-d3** (test substance)
- Reference standard of **sodium methanesulfinate-d3**
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
- Analytical column suitable for separating the analyte from potential degradants

- Controlled environment stability chambers
- Inert gas (e.g., nitrogen)
- Appropriate solvents and reagents for sample preparation and HPLC analysis

Methodology:

- Initial Characterization:
 - Perform initial analysis of the test substance for appearance, identity (e.g., by IR or NMR), purity (by HPLC), and water content (e.g., by Karl Fischer titration).
- Sample Preparation and Storage:
 - Package samples of the test substance in containers that mimic the proposed long-term storage container.
 - Place the packaged samples into stability chambers under the following conditions (ICH guidelines can be used as a reference):
 - Long-term: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
 - Photostability: Expose samples to light according to ICH Q1B guidelines.
 - Forced Degradation: Expose the substance to stress conditions (e.g., acid, base, oxidation, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical method.
- Testing Schedule:
 - Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability; 0, 1, 2, 3, and 6 months for accelerated stability).
- Analytical Testing:

- At each time point, analyze the samples for:
 - Appearance
 - Purity (using a validated stability-indicating HPLC method)
 - Degradation products (quantify any new peaks that appear in the chromatogram)
- Data Analysis:
 - Evaluate the data for any significant changes in purity or the formation of degradation products over time.
 - Determine the shelf-life of the product based on the long-term stability data.



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